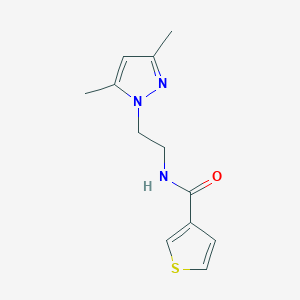

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide

Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide is a heterocyclic compound featuring a thiophene ring linked via an amide bond to a pyrazole-containing ethyl chain. This compound is of interest in medicinal chemistry and materials science due to its structural versatility. Synthesis typically involves coupling thiophene-3-carboxylic acid derivatives with pyrazole-ethylamine intermediates under standard amidation conditions, confirmed via NMR and GC-MS characterization .

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-9-7-10(2)15(14-9)5-4-13-12(16)11-3-6-17-8-11/h3,6-8H,4-5H2,1-2H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNVMXSZMDKHRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C2=CSC=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate thiophene derivative. One common method involves the use of a coupling reaction between 3,5-dimethyl-1H-pyrazole and thiophene-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound is investigated for its use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings

Bioactivity: The thiophene-based compound shows predicted antimicrobial activity due to its planar aromatic system, which may disrupt microbial membranes. This contrasts with the experimentally validated antifungal activity of pyridine-pyrazole hybrids, which likely target ergosterol biosynthesis . Pyrazole-imidazole esters exhibit antioxidant properties via radical scavenging, a trait less pronounced in thiophene derivatives due to reduced electron-donating groups .

Structural Influences: Amide vs. Ester Linkages: The amide group in the target compound enhances metabolic stability compared to ester-containing analogs (e.g., ethyl 1-((1H-imidazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylate), which are prone to hydrolysis .

Molecular docking simulations suggest that thiophene derivatives exhibit moderate affinity for cytochrome P450 enzymes, unlike piperidine-pyrazole carboxamides, which show stronger interactions with neuronal receptors .

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

1. Structural Characteristics

The compound features a combination of a pyrazole ring , a thiophene moiety , and a carboxamide group . The molecular formula is , with a molecular weight of approximately 331.5 g/mol. The presence of these heterocycles suggests potential interactions with biological targets, enhancing its pharmacological profile.

2.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide. For instance, derivatives similar to this compound have shown significant activity against various pathogens:

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 4a | 0.22 | Staphylococcus aureus |

| 5a | 0.25 | Staphylococcus epidermidis |

| 10 | 0.30 | Escherichia coli |

These results indicate that modifications in the pyrazole structure can enhance antimicrobial efficacy against resistant strains .

2.2 Anticancer Activity

The anticancer potential of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide has also been investigated. Studies report that related compounds exhibit cytotoxicity against various cancer cell lines:

These findings suggest that the compound may interfere with cancer cell proliferation through specific molecular interactions.

The mechanism by which N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide exerts its biological effects is likely multifaceted:

- Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways, modulating their activity.

- Receptor Binding : Its structural features allow for potential binding to various receptors, influencing cellular signaling pathways.

The presence of the thiophene and pyrazole rings facilitates π-π stacking interactions, which can enhance binding affinity and specificity towards biological targets.

4. Case Studies

Several case studies have explored the biological activities of related compounds:

- Study on Pyrazole Derivatives : A study evaluated various pyrazole derivatives for their anticancer properties, finding that compounds with similar structures to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide exhibited significant inhibition of tumor growth in vitro .

- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of pyrazole derivatives against clinical isolates, demonstrating effective inhibition against resistant strains .

5. Conclusion

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide presents promising biological activities, particularly in antimicrobial and anticancer domains. Its unique structural attributes contribute to its potential as a lead compound in drug discovery efforts targeting resistant pathogens and cancer cells.

Further research is warranted to elucidate the precise mechanisms underlying its biological effects and to explore its therapeutic applications in greater depth.

Q & A

Q. What are the critical steps in synthesizing N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis involves two primary stages:

- Pyrazole Core Formation : React acetylacetone with hydrazine hydrate under acidic conditions to generate 3,5-dimethylpyrazole .

- Amide Coupling : Attach the pyrazole moiety to thiophene-3-carboxamide via nucleophilic substitution or carbodiimide-mediated coupling (e.g., EDCl/HOBt) .

- Optimization Strategies :

- Temperature : Maintain 0–5°C during alkylation to prevent side reactions .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- pH Control : Adjust to pH 7–8 during coupling to stabilize intermediates .

Table 1 : Representative Synthesis Conditions for Analogous Compounds

| Step | Reagents/Conditions | Yield Range | Key Reference |

|---|---|---|---|

| Pyrazole Formation | Hydrazine hydrate, acetic acid, 80°C | 70–85% | |

| Alkylation | DMF, K₂CO₃, 60°C | 50–65% | |

| Purification | Recrystallization (EtOH/H₂O) | >95% purity |

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substituent connectivity. Pyrazole methyl groups resonate at δ 2.1–2.3 ppm, while thiophene protons appear at δ 6.8–7.5 ppm .

- IR Spectroscopy : Validate the amide bond (C=O stretch ~1650 cm⁻¹) and absence of unreacted intermediates .

- Mass Spectrometry (MS) : Confirm molecular weight (expected [M+H]⁺ ~306 g/mol) .

- HPLC : Assess purity (>95% for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Replicate Assays : Use standardized protocols (e.g., MIC for antimicrobial tests) to minimize variability .

- Structural Validation : Confirm compound integrity via X-ray crystallography (e.g., SHELX refinement ) or 2D-NMR to rule out degradation.

- Orthogonal Assays : Cross-validate anti-inflammatory activity using COX-2 inhibition and cytokine profiling .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR), leveraging the pyrazole-thiophene scaffold’s π-π stacking potential .

- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with activity using descriptors like logP and polar surface area .

- MD Simulations : Assess binding stability over 100 ns trajectories (GROMACS) to identify critical hydrogen bonds .

Q. How does the substitution pattern on the pyrazole ring influence bioactivity?

- Methodological Answer :

- SAR Studies : Compare analogs with varying substituents (Table 2).

- Key Findings :

- 3,5-Dimethyl Groups : Enhance metabolic stability by reducing CYP450 oxidation .

- Electron-Withdrawing Groups (e.g., -CF₃): Improve target affinity but may reduce solubility .

Table 2 : Substituent Effects on Biological Activity (Analogous Compounds)

| Substituent | Target Activity (IC₅₀) | Key Reference |

|---|---|---|

| 3,5-Dimethyl | Anticancer: 12 µM (MCF-7) | |

| 3-CF₃ | Anti-inflammatory: COX-2 IC₅₀ = 0.8 µM | |

| 3-NO₂ | Antimicrobial: MIC = 8 µg/mL |

Q. What strategies mitigate low yields in large-scale synthesis?

- Methodological Answer :

- DOE Optimization : Vary solvent (DMF vs. THF), catalyst loading (e.g., Pd/C for hydrogenation), and stoichiometry .

- Continuous Flow Chemistry : Improve heat/mass transfer for exothermic steps (e.g., alkylation) .

- In Situ Monitoring : Use FTIR or ReactIR to track intermediate formation and adjust conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.